molecular formula C37H56O6 B12674077 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate CAS No. 39007-81-3

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate

Cat. No.: B12674077
CAS No.: 39007-81-3
M. Wt: 596.8 g/mol
InChI Key: NVYPOGVSAYIAHI-DEOBSOAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate is a synthetic derivative of prednisone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a hexadecanoate ester at the 21st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate typically involves the esterification of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce secondary alcohols .

Scientific Research Applications

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Prednisone: A glucocorticoid with similar anti-inflammatory properties but without the hexadecanoate ester.

    Dexamethasone: Another glucocorticoid with a different substitution pattern, leading to higher potency.

    Hydrocortisone: A naturally occurring glucocorticoid with a simpler structure and lower potency compared to synthetic derivatives.

Uniqueness

The presence of the hexadecanoate ester in 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate enhances its lipophilicity, potentially improving its bioavailability and duration of action compared to other glucocorticoids .

Properties

CAS No.

39007-81-3

Molecular Formula

C37H56O6

Molecular Weight

596.8 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate

InChI

InChI=1S/C37H56O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(41)43-26-32(40)37(42)23-21-30-29-19-18-27-24-28(38)20-22-35(27,2)34(29)31(39)25-36(30,37)3/h20,22,24,29-30,34,42H,4-19,21,23,25-26H2,1-3H3/t29-,30-,34+,35-,36-,37-/m0/s1

InChI Key

NVYPOGVSAYIAHI-DEOBSOAFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.